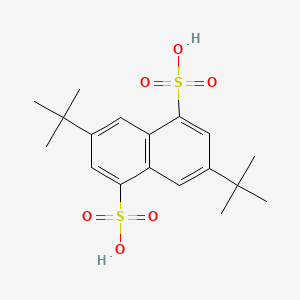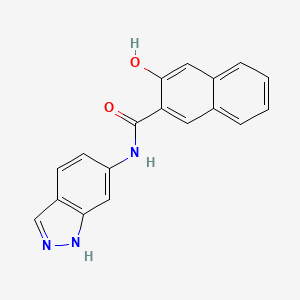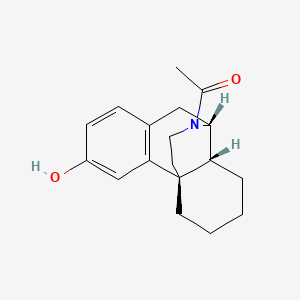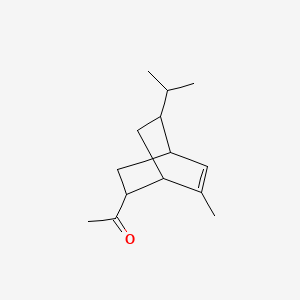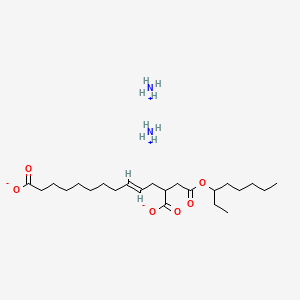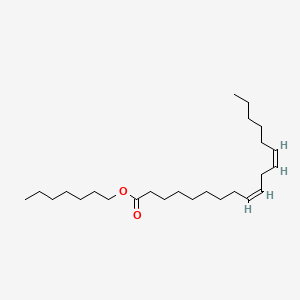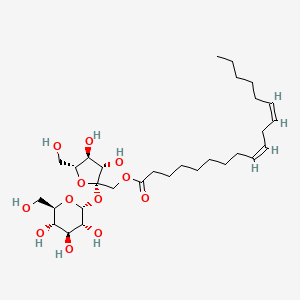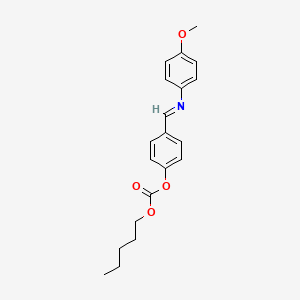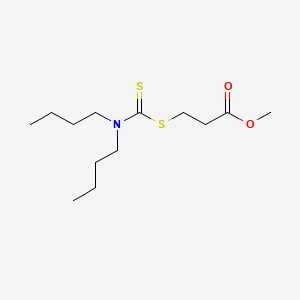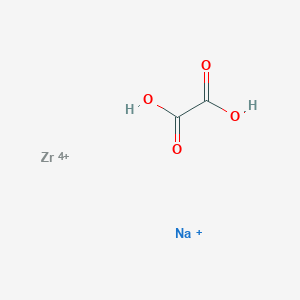
Oxalic acid, sodium zirconium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, sodium zirconium salt: is a compound formed by the interaction of oxalic acid and zirconium ions in the presence of sodium ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Oxalic acid is a dicarboxylic acid with the formula (C_2H_2O_4), and zirconium is a transition metal with the symbol (Zr). The combination of these elements results in a compound with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of oxalic acid, sodium zirconium salt typically involves the reaction of zirconium oxychloride ((ZrOCl_2)) with oxalic acid ((H_2C_2O_4)) in the presence of sodium hydroxide ((NaOH)). The reaction can be represented as follows:
[ ZrOCl_2 + H_2C_2O_4 + NaOH \rightarrow Na_2[Zr(C_2O_4)_3] + HCl + H_2O ]
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves a sol-gel method, where zirconium oxychloride and oxalic acid are used as raw materials. The sol-gel process allows for the formation of a homogeneous gel, which is then dried and calcined to obtain the final product. This method is preferred for its ability to produce high-purity and well-defined products .
Chemical Reactions Analysis
Types of Reactions: Oxalic acid, sodium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide ((ZrO_2)) and carbon dioxide ((CO_2)).
Reduction: Under certain conditions, the compound can be reduced to form zirconium metal.
Substitution: The oxalate ligands in the compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate ((KMnO_4)) and hydrogen peroxide ((H_2O_2)).
Reduction: Reducing agents such as hydrogen gas ((H_2)) or sodium borohydride ((NaBH_4)) are used.
Substitution: Reactions are typically carried out in aqueous solutions with the desired substituting ligand.
Major Products Formed:
Oxidation: Zirconium dioxide ((ZrO_2)) and carbon dioxide ((CO_2)).
Reduction: Zirconium metal ((Zr)).
Substitution: Various zirconium complexes with different ligands.
Scientific Research Applications
Chemistry: Oxalic acid, sodium zirconium salt is used as a precursor for the synthesis of zirconium-based materials, such as zirconia aerogels and mesoporous zirconia. These materials have applications in catalysis, adsorption, and separation processes .
Medicine: In medicine, zirconium-based compounds are explored for their potential use in radiopharmaceuticals and as contrast agents in imaging techniques .
Industry: this compound is used in the production of advanced ceramics, coatings, and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of oxalic acid, sodium zirconium salt involves the coordination of oxalate ligands to zirconium ions, forming stable complexes. These complexes can interact with various molecular targets, such as metal ions and organic molecules, through coordination bonds and electrostatic interactions. The stability and reactivity of these complexes are influenced by the pH, temperature, and the presence of other ions in the solution .
Comparison with Similar Compounds
Sodium oxalate ((Na_2C_2O_4)): A simple oxalate salt with similar coordination properties.
Zirconium oxalate ((Zr(C_2O_4)_2)): A zirconium complex with oxalate ligands, similar to oxalic acid, sodium zirconium salt.
Sodium zirconium cyclosilicate ((Na_2ZrSiO_4)): A compound used in medicine for the treatment of hyperkalemia.
Uniqueness: this compound is unique due to its specific combination of oxalate and zirconium ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in diverse applications, from catalysis to medicine .
Properties
CAS No. |
84074-45-3 |
|---|---|
Molecular Formula |
C2H2NaO4Zr+5 |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
sodium;oxalic acid;zirconium(4+) |
InChI |
InChI=1S/C2H2O4.Na.Zr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4 |
InChI Key |
MZLJSTIGVDEZLD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.[Na+].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


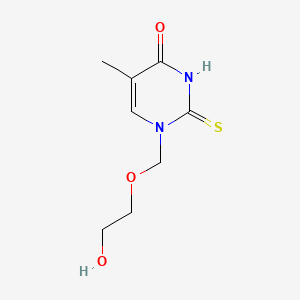

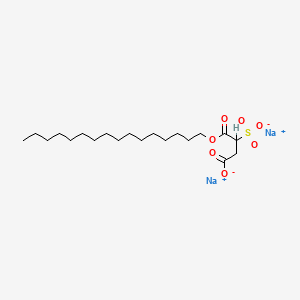
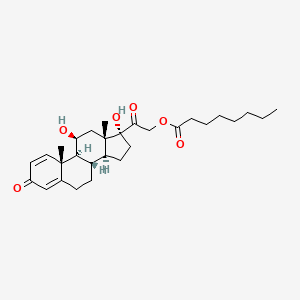
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
